4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 4-position and a phenyl group at the 2-position. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenyl-1H-pyrrole with chloroform and alkali can lead to the formation of the desired compound . Another method involves modifications of the Madelung and Fischer syntheses of indoles, which have been adapted to produce various substituted pyrrolopyridines .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other groups using appropriate nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and potentially leading to different derivatives.
Electrophilic Aromatic Substitution: The phenyl group and the pyridine ring can undergo electrophilic aromatic substitution reactions, introducing various substituents at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atom, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure and reactivity make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. In the context of cancer therapy, the compound inhibits FGFRs by binding to their active sites, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to reduced tumor growth and increased apoptosis of cancer cells.
Comparison with Similar Compounds
4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives, such as:
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the phenyl group at the 2-position.
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[tris(1-methylethyl)silyl]-: A derivative with a bulky silyl group at the nitrogen atom.
2-Phenyl-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine atom at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H9ClN2 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
4-chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9ClN2/c14-11-6-7-15-13-10(11)8-12(16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
InChI Key |
LKQNZGPXCGUNKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CN=C3N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.